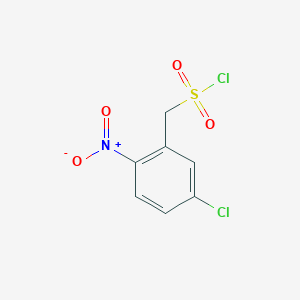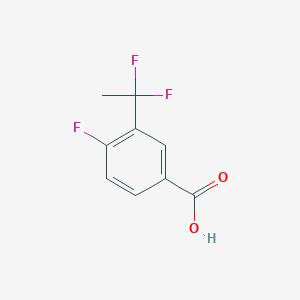
(5-Chloro-2-nitrophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chloro-2-nitrophenyl)methanesulfonyl chloride can be synthesized through the chlorination of (5-Chloro-2-nitrophenyl)methanesulfonic acid using thionyl chloride or phosgene . The reaction typically involves the following steps:
- Dissolving (5-Chloro-2-nitrophenyl)methanesulfonic acid in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride or phosgene to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Purifying the product through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon, or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Scientific Research Applications
(5-Chloro-2-nitrophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the chloro and nitro substituents.
Tosyl chloride: Another sulfonyl chloride with a toluene group instead of the (5-Chloro-2-nitrophenyl) group.
Uniqueness
(5-Chloro-2-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and allow for a wider range of chemical transformations compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C7H5Cl2NO4S |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
(5-chloro-2-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-6-1-2-7(10(11)12)5(3-6)4-15(9,13)14/h1-3H,4H2 |
InChI Key |
HNQPRQLJXHQSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13282984.png)


amine](/img/structure/B13282995.png)
![8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13282997.png)


![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene](/img/structure/B13283010.png)



amine](/img/structure/B13283051.png)

